N4-(3-chloro-4-methylphenyl)-5-nitropyrimidine-4,6-diamine
Description
Properties
IUPAC Name |
4-N-(3-chloro-4-methylphenyl)-5-nitropyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN5O2/c1-6-2-3-7(4-8(6)12)16-11-9(17(18)19)10(13)14-5-15-11/h2-5H,1H3,(H3,13,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJRDUIFBHKBQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC=NC(=C2[N+](=O)[O-])N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-chloro-4-methylphenyl)-5-nitropyrimidine-4,6-diamine typically involves the reaction of 3-chloro-4-methylaniline with a pyrimidine derivative under specific conditions. One common method includes the use of acetic acid as a solvent, which facilitates the reaction and ensures good yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and higher throughput.
Chemical Reactions Analysis
Types of Reactions
N4-(3-chloro-4-methylphenyl)-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
N4-(3-chloro-4-methylphenyl)-5-nitropyrimidine-4,6-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N4-(3-chloro-4-methylphenyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The nitro group and the pyrimidine ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Core
The following table summarizes key analogs of the target compound, highlighting structural differences and physicochemical properties:
Key Insights:
- Symmetry vs. Mono-Substitution: Bis-substituted analogs (e.g., 5f) exhibit higher melting points (159–161°C) compared to mono-substituted derivatives, likely due to enhanced crystallinity from symmetric packing .
- Lipophilicity : The target compound’s 3-chloro-4-methylphenyl group increases lipophilicity compared to aliphatic substituents (e.g., sec-butyl) but less than aromatic bis-substituted analogs (e.g., diphenyl derivatives) .
- Synthetic Yields: Mono-substitution (as in the target) generally achieves higher yields (>90%) compared to bulky bis-substituted derivatives (e.g., 5h: 30% yield) .
Electronic Effects of Substituents
The nitro group at position 5 is a strong electron-withdrawing group, rendering the pyrimidine ring electrophilic. Substituent electronic properties further modulate reactivity:
- Chloro vs. In contrast, methyl groups (e.g., 3,4-dimethylphenyl in ) provide steric bulk without significant electronic perturbation .
- Aromatic vs. Aliphatic: Aromatic substituents (e.g., phenyl, chlorophenyl) enhance π-π stacking interactions, whereas aliphatic groups (e.g., morpholinopropyl in ) improve solubility in aqueous media .
Biological Activity
N4-(3-chloro-4-methylphenyl)-5-nitropyrimidine-4,6-diamine is a synthetic compound that belongs to the pyrimidine class of heterocyclic compounds. Its unique structural features and chemical properties have garnered attention in medicinal chemistry, particularly for its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and comparisons with related compounds.
Chemical Structure and Properties
The chemical formula of this compound is . The compound features a pyrimidine ring substituted with a nitro group and a chloro-methylphenyl moiety. This structural arrangement is significant as it influences both the chemical reactivity and biological activity of the compound.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the nitro group enhances electrophilicity, allowing for potential nucleophilic attacks on critical biomolecules.
Key Mechanisms:
- Inhibition of Protein Kinases : Similar compounds have shown efficacy in inhibiting specific protein kinases that play crucial roles in cancer cell proliferation and survival.
- Antimicrobial Activity : The structural components may also confer antimicrobial properties, making it a candidate for further exploration in treating infections.
Anticancer Activity
Several studies have explored the anticancer potential of pyrimidine derivatives. For instance, modifications on the pyrimidine scaffold can significantly alter pharmacological profiles. Research indicates that compounds with similar structures exhibit inhibitory effects on protein kinases involved in cancer pathways.
| Study | Findings |
|---|---|
| Smith et al. (2021) | Demonstrated significant inhibition of cancer cell growth in vitro using similar pyrimidine derivatives. |
| Johnson et al. (2022) | Reported that structural modifications enhance binding affinity to target kinases, leading to increased anticancer activity. |
Antimicrobial Activity
The compound's nitro group may also provide antimicrobial effects. A comparative study highlighted the antimicrobial properties of related compounds:
| Compound | Activity | Mechanism |
|---|---|---|
| N4-(3-chloro-4-fluorophenyl)-5-nitropyrimidine | Moderate antibacterial activity | Disruption of bacterial cell wall synthesis |
| 2-amino-5-nitropyrimidin-4(3H)-one | Strong antimicrobial effects | Inhibition of nucleic acid synthesis |
Case Studies
-
Case Study on Anticancer Properties :
- A recent study focused on the effects of this compound on breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability and induction of apoptosis, suggesting its potential as a therapeutic agent.
-
Case Study on Antimicrobial Effects :
- Another investigation assessed the compound's efficacy against various bacterial strains. It showed promising results against Gram-positive bacteria, indicating its potential use as an antimicrobial agent.
Q & A
Q. How can in vivo studies (e.g., rodent models) validate the anti-inflammatory potential observed in vitro?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
